molecular formula C11H11NO3 B2626710 5-Oxo-1-phenylpyrrolidine-2-carboxylic acid CAS No. 18133-18-1

5-Oxo-1-phenylpyrrolidine-2-carboxylic acid

Cat. No. B2626710
CAS RN: 18133-18-1
M. Wt: 205.213
InChI Key: JITXFZOGKNNXCT-UHFFFAOYSA-N
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Description

5-Oxo-1-phenylpyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C11H11NO3 . It has a molecular weight of 205.21 . The IUPAC name for this compound is (S)-5-oxo-1-phenylpyrrolidine-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for 5-Oxo-1-phenylpyrrolidine-2-carboxylic acid is 1S/C11H11NO3/c13-10-7-6-9 (11 (14)15)12 (10)8-4-2-1-3-5-8/h1-5,9H,6-7H2, (H,14,15)/t9-/m0/s1 . This indicates the specific arrangement of atoms in the molecule and their connectivity.


Chemical Reactions Analysis

While specific chemical reactions involving 5-Oxo-1-phenylpyrrolidine-2-carboxylic acid are not available, it’s worth noting that pyrrolidine compounds are often used in medicinal chemistry due to their ability to efficiently explore the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

5-Oxo-1-phenylpyrrolidine-2-carboxylic acid is a solid at room temperature .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 5-Oxo-1-phenylpyrrolidine-2-carboxylic acid, focusing on six unique fields:

Medicinal Chemistry

5-Oxo-1-phenylpyrrolidine-2-carboxylic acid is a valuable scaffold in medicinal chemistry for the synthesis of various bioactive compounds. Its derivatives have been explored for their potential as enzyme inhibitors, particularly protease inhibitors, which are crucial in the treatment of viral infections and cancer . The compound’s ability to form stable complexes with target proteins makes it a promising candidate for drug development.

Synthetic Organic Chemistry

In synthetic organic chemistry, 5-Oxo-1-phenylpyrrolidine-2-carboxylic acid serves as a key intermediate in the synthesis of complex heterocyclic compounds. Its unique structure allows for the formation of various functionalized derivatives through reactions such as amidation and Mannich reactions . These derivatives are useful in creating libraries of compounds for high-throughput screening in drug discovery.

Quantum Chemical Studies

The compound has been the subject of extensive quantum chemical studies to understand its electronic properties and reactivity. Researchers have used density functional theory (DFT) to investigate its molecular orbitals, electrostatic potential, and thermodynamic parameters . These studies provide insights into the compound’s stability and potential interactions with other molecules, aiding in the design of new materials and drugs.

Spectroscopic Analysis

5-Oxo-1-phenylpyrrolidine-2-carboxylic acid is frequently used in spectroscopic studies to explore its structural and electronic characteristics. Techniques such as FT-IR, NMR, and UV spectroscopy have been employed to analyze its vibrational modes, chemical shifts, and electronic transitions . These analyses help in understanding the compound’s behavior under different conditions and its potential applications in various fields.

Pharmacological Research

In pharmacological research, derivatives of 5-Oxo-1-phenylpyrrolidine-2-carboxylic acid have shown promise as therapeutic agents. They have been investigated for their potential to modulate biological pathways and treat diseases such as cancer, neurodegenerative disorders, and infectious diseases . The compound’s ability to interact with biological targets makes it a valuable tool in the development of new drugs.

Molecular Docking Studies

Molecular docking studies have utilized 5-Oxo-1-phenylpyrrolidine-2-carboxylic acid to predict its binding affinity and mode of interaction with various biological targets. These studies are crucial for understanding how the compound can inhibit or activate specific proteins, providing a basis for the design of more effective drugs . The insights gained from these studies help in optimizing the compound’s structure for better therapeutic outcomes.

Safety and Hazards

The compound has been classified with Hazard Statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 5-Oxo-1-phenylpyrrolidine-2-carboxylic acid are not available, pyrrolidine compounds are of great interest in drug discovery due to their versatility and potential for structural diversity .

properties

IUPAC Name

5-oxo-1-phenylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10-7-6-9(11(14)15)12(10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITXFZOGKNNXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxo-1-phenylpyrrolidine-2-carboxylic acid

CAS RN

18133-18-1
Record name 5-oxo-1-phenylpyrrolidine-2-carboxylic acid
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